molecular formula C31H52O3 B1662063 Cholesterol Isopropyl Carbonate CAS No. 78916-25-3

Cholesterol Isopropyl Carbonate

Cat. No.: B1662063
CAS No.: 78916-25-3
M. Wt: 472.7
InChI Key: DFGCTZUMTALIQV-GTPODGLVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cholesterol Isopropyl Carbonate is a derivative of cholesterol, a waxy substance found in animal tissues. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its molecular formula C31H52O3 and a molecular weight of 472.75 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cholesterol Isopropyl Carbonate can be synthesized through esterification reactions. One common method involves the reaction of cholesterol with isopropyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Cholesterol Isopropyl Carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce ketones or aldehydes, while reduction can yield alcohols .

Scientific Research Applications

Cholesterol Isopropyl Carbonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cholesterol Isopropyl Carbonate involves its interaction with cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function .

Comparison with Similar Compounds

Similar Compounds

    Cholesteryl Oleate: Another cholesterol ester with different fatty acid components.

    Cholesteryl Palmitate: Similar in structure but with a palmitic acid ester group.

    Cholesteryl Stearate: Contains a stearic acid ester group.

Uniqueness

Cholesterol Isopropyl Carbonate is unique due to its specific ester group, which imparts distinct physical and chemical properties. This uniqueness makes it valuable in specialized applications, such as in the development of liquid crystal materials and advanced drug delivery systems .

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] propan-2-yl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H52O3/c1-20(2)9-8-10-22(5)26-13-14-27-25-12-11-23-19-24(34-29(32)33-21(3)4)15-17-30(23,6)28(25)16-18-31(26,27)7/h11,20-22,24-28H,8-10,12-19H2,1-7H3/t22-,24+,25+,26-,27+,28+,30+,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGCTZUMTALIQV-GTPODGLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)OC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)OC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H52O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20659872
Record name (3beta)-Cholest-5-en-3-yl propan-2-yl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78916-25-3
Record name (3beta)-Cholest-5-en-3-yl propan-2-yl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cholesterol Isopropyl Carbonate
Reactant of Route 2
Reactant of Route 2
Cholesterol Isopropyl Carbonate
Reactant of Route 3
Reactant of Route 3
Cholesterol Isopropyl Carbonate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Cholesterol Isopropyl Carbonate
Reactant of Route 5
Reactant of Route 5
Cholesterol Isopropyl Carbonate
Reactant of Route 6
Reactant of Route 6
Cholesterol Isopropyl Carbonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.